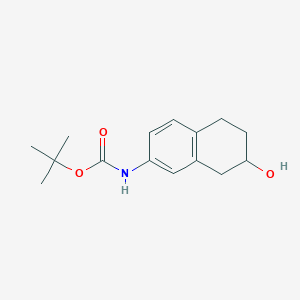
(R)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method involves the reaction of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites of enzymes, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
3-Amino-3-(5-trifluoromethylphenyl)propanoic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[3-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-1-5(2-7(15)3-6)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
JHKFIPQJURFSRC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)








![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)



